Cas no 1807069-84-6 (5-Mercapto-2-nitroisonicotinonitrile)

5-Mercapto-2-nitroisonicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Mercapto-2-nitroisonicotinonitrile
-
- インチ: 1S/C6H3N3O2S/c7-2-4-1-6(9(10)11)8-3-5(4)12/h1,3,12H
- InChIKey: LYGGLNHLFPBDKH-UHFFFAOYSA-N
- ほほえんだ: SC1=CN=C(C=C1C#N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 231
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 83.5
5-Mercapto-2-nitroisonicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008500-1g |
5-Mercapto-2-nitroisonicotinonitrile |
1807069-84-6 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
Alichem | A029008500-250mg |
5-Mercapto-2-nitroisonicotinonitrile |
1807069-84-6 | 95% | 250mg |
$960.40 | 2022-03-31 |
5-Mercapto-2-nitroisonicotinonitrile 関連文献
-
1. Book reviews
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
4. Book reviews
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
6. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
7. Book reviews
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
5-Mercapto-2-nitroisonicotinonitrileに関する追加情報
Introduction to 5-Mercapto-2-nitroisonicotinonitrile (CAS No. 1807069-84-6)
5-Mercapto-2-nitroisonicotinonitrile, a compound with the CAS number 1807069-84-6, is a unique and multifaceted molecule that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its distinctive chemical structure, which includes a mercapto group (-SH) and a nitro group (-NO2) attached to an isonicotinonitrile backbone. The combination of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of extensive research.
The synthesis of 5-Mercapto-2-nitroisonicotinonitrile typically involves multi-step reactions, often starting from readily available precursors such as isonicotinonitrile. The introduction of the mercapto and nitro groups can be achieved through well-established chemical transformations, such as nucleophilic substitution and nitration reactions. The precise control over these synthetic steps is crucial for obtaining the desired product with high purity and yield.
In the realm of medicinal chemistry, 5-Mercapto-2-nitroisonicotinonitrile has shown promise as a potential therapeutic agent. Recent studies have explored its biological activities, including its anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 5-Mercapto-2-nitroisonicotinonitrile exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that the compound could be a valuable lead for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 5-Mercapto-2-nitroisonicotinonitrile has also been investigated for its potential as an antioxidant. Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. Research has shown that the mercapto group in 5-Mercapto-2-nitroisonicotinonitrile can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. A study published in Free Radical Biology and Medicine in 2020 demonstrated that treatment with 5-Mercapto-2-nitroisonicotinonitrile significantly reduced oxidative stress in neuronal cells exposed to hydrogen peroxide.
In addition to its biological applications, 5-Mercapto-2-nitroisonicotinonitrile has also found use in materials science. The presence of the mercapto group makes it an excellent ligand for metal coordination, which can be exploited in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials with high surface areas and tunable pore sizes, making them useful for gas storage, catalysis, and drug delivery. A recent study published in Chemistry of Materials in 2019 reported the successful synthesis of a MOF using 5-Mercapto-2-nitroisonicotinonitrile as a ligand. The resulting MOF exhibited excellent stability and high adsorption capacity for carbon dioxide.
The physical properties of 5-Mercapto-2-nitroisonicotinonitrile, such as its solubility and stability, are also important considerations for its practical applications. The compound is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less so in water. Its stability under different conditions, including temperature and pH, has been studied extensively to ensure its suitability for various applications.
In conclusion, 5-Mercapto-2-nitroisonicotinonitrile (CAS No. 1807069-84-6) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure endows it with valuable biological activities and physical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
1807069-84-6 (5-Mercapto-2-nitroisonicotinonitrile) 関連製品
- 167683-63-8(3-(2,6-Difluorophenyl)propanoic acid)
- 626-36-8(Ethyl allophanate)
- 1206990-78-4(N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 2229554-41-8(tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate)
- 2199418-88-5(N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 926236-32-0(tert-butyl(3,4-difluorophenyl)methylamine)
- 2680625-56-1(benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate)
- 1279717-70-2(1-(2-bromoethyl)-2-fluoro-4-methoxybenzene)
- 2503155-89-1(rac-methyl (1R,8S,9S,10S)-10-aminobicyclo6.2.0decane-9-carboxylate)
- 895790-86-0(N'-(2,4-difluorophenyl)-N-{2-2-(2-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide)




